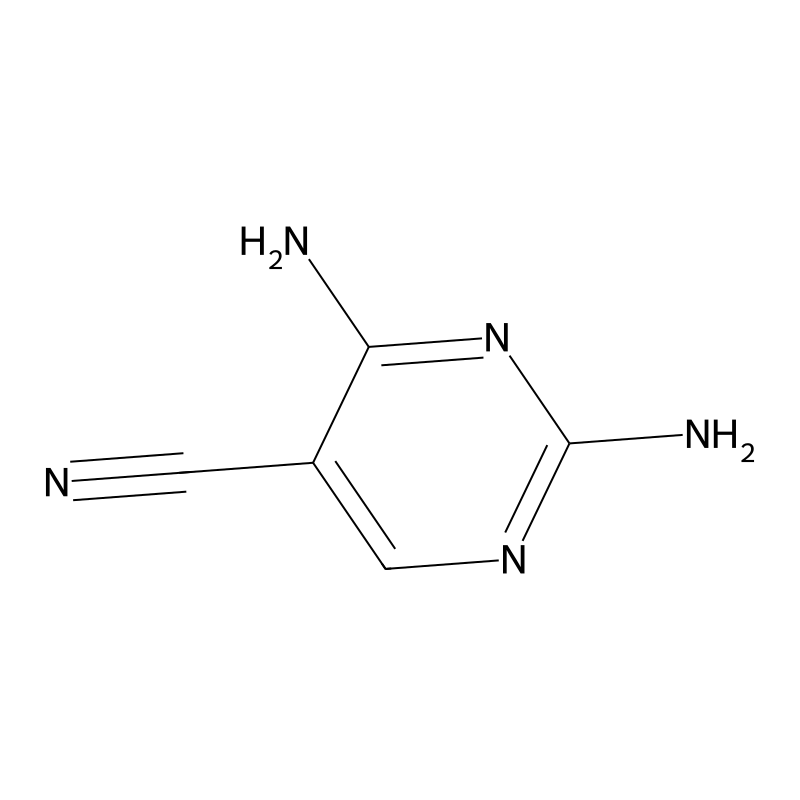2,4-Diaminopyrimidine-5-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Anticancer Agent:
Research suggests that 2,4-Diaminopyrimidine-5-carbonitrile (CAS: 16462-27-4) exhibits promising anti-cancer properties. Studies have shown its cytotoxic activity against various human cancer cell lines, including breast, cervical, oral, and prostate cancers [].
These findings suggest its potential as a lead compound for developing more potent anti-cancer agents. Further research is ongoing to explore its mechanisms of action and potential for clinical development [].
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Studies have investigated the potential of 2,4-Diaminopyrimidine-5-carbonitrile and its derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR plays a crucial role in cell proliferation and survival, and its overexpression is associated with various cancers [].
Docking studies suggest that specific derivatives of 2,4-Diaminopyrimidine-5-carbonitrile may bind to the active site of EGFR, potentially hindering its function and thereby inhibiting cancer cell growth [].
These findings warrant further investigation to understand the potential of these compounds as therapeutic agents for EGFR-positive cancers.
Research Applications and Availability:
- Anticancer drug discovery: As discussed earlier, its potential as a lead compound for developing anti-cancer drugs is a significant area of research.
- EGFR inhibitor development: Further studies can explore its derivatives for their potential to target and inhibit EGFR in cancer cells.
- Medicinal chemistry research: Its unique structure and potential bioactivity make it an interesting molecule for further exploration in medicinal chemistry research.
2,4-Diaminopyrimidine-5-carbonitrile is an organic compound with the molecular formula and a molecular weight of 135.13 g/mol. This compound features a pyrimidine ring substituted with two amino groups at the 2 and 4 positions and a cyano group at the 5 position. Its structure contributes to its diverse chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical applications .
The mechanism of action by which 2,4-Diaminopyrimidine-5-carbonitrile exerts its anticancer activity is still under investigation. Studies suggest that it might target the Epidermal Growth Factor Receptor (EGFR), a protein involved in cell growth and proliferation []. Docking studies have been conducted to explore potential binding modes between the compound and the EGFR active site, but further research is needed to confirm this mechanism [].
- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
- Condensation Reactions: It can react with aldehydes and ketones to form imines or other derivatives, which can be further transformed into more complex structures .
- Cyclization: Under certain conditions, 2,4-diaminopyrimidine-5-carbonitrile can undergo cyclization reactions to form heterocyclic compounds, which are often biologically active .
Research indicates that 2,4-diaminopyrimidine-5-carbonitrile exhibits significant biological activities, including:
Several synthesis methods have been developed for 2,4-diaminopyrimidine-5-carbonitrile, including:
- One-Pot Multicomponent Reactions: A common method involves the reaction of malononitrile with appropriate amines and aldehydes under mild conditions to yield the desired product efficiently .
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, making the process faster and more energy-efficient .
- Catalytic Methods: Recent studies have explored using metal-organic frameworks as catalysts to facilitate the synthesis of this compound with improved yields and selectivity .
2,4-Diaminopyrimidine-5-carbonitrile serves as an important intermediate in various fields:
- Pharmaceuticals: It is used in synthesizing drugs, particularly those targeting bacterial infections and cancer.
- Agrochemicals: The compound is also utilized in developing herbicides and pesticides due to its biological activity against pests .
- Chemical Sensors: Its ability to form complexes with metal ions makes it suitable for designing sensors for environmental monitoring .
Studies on interaction mechanisms involving 2,4-diaminopyrimidine-5-carbonitrile have revealed:
- Metal Ion Complexation: The compound can form stable complexes with metal ions, which is crucial for its application in chemosensors.
- Biological Interactions: Investigations into its interactions with biological macromolecules suggest potential pathways for drug development targeting specific diseases .
Several compounds share structural similarities with 2,4-diaminopyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | 0.79 | Contains a methyl group at position 2 |
| 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | 0.79 | Lacks the second amino group at position 4 |
| 4-Amino-6-methylpyrimidine-5-carbonitrile | 76574-44-2 | 0.77 | Has a methyl group at position 6 |
| 2,4-Diaminopyrimidine-5-carboxaldehyde | 20781-06-0 | 0.75 | Contains a carboxaldehyde group instead of cyano |
| 4-Amino-2-chloro-5-pyrimidinecarbonitrile | 94741-69-2 | 0.72 | Contains a chlorine substituent |
The unique positioning of functional groups in these compounds influences their reactivity and biological properties, making each suitable for different applications.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Acute Toxic;Irritant








